4-Fluoro-3,5-diiodobenzaldehyde
Overview
Description
4-Fluoro-3,5-diiodobenzaldehyde is a chemical compound with the molecular formula C7H3FI2O . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluoro group at the 4th position and iodine groups at the 3rd and 5th positions . The molecular weight of this compound is 375.90 g/mol . The InChI code for this compound is 1S/C7H3FI2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 375.91 g/mol . The InChI code for this compound is 1S/C7H3FI2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H .Scientific Research Applications
Synthesis and Medicinal Applications
Fluorinated compounds, due to their unique properties such as high stability and the ability to influence the biological activity of molecules, play a significant role in pharmaceuticals and agrochemicals. For instance, fluorination can enhance the metabolic stability of pharmaceuticals, thereby increasing their efficacy and selectivity. Compounds such as 5-fluorouracil (5-FU) have been extensively studied for their anticancer properties, illustrating the importance of fluorinated derivatives in chemotherapy (Gmeiner, 2020).
Material Science and Liquid Crystals
In material science, fluorinated compounds contribute to the development of advanced materials with unique properties. For example, fluorinated liquid crystals exhibit peculiar properties and commercial applications in displays due to the special nature of the fluoro substituent, which can modify melting point, mesophase morphology, and transition temperatures, among other physical properties (Hird, 2007).
Organic Synthesis and Catalysis
The synthesis of fluorinated compounds often involves innovative organic synthesis techniques and catalysis, contributing to the field of organic chemistry. Fluoroalkylation reactions, particularly in aqueous media, highlight the progress in developing mild, environmentally friendly methods for incorporating fluorinated groups into target molecules, indicating the environmental considerations in modern chemical synthesis (Song et al., 2018).
Environmental and Safety Considerations
The development and use of fluorinated compounds also consider environmental and safety aspects. The synthesis and application of fluorocarbons as refrigerants, for example, have evolved significantly, addressing regulatory constraints and the need for safer and more environmentally friendly alternatives (Sicard & Baker, 2020).
Safety and Hazards
The safety information for 4-Fluoro-3,5-diiodobenzaldehyde indicates that it may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and following specific procedures in case of contact with skin or eyes, or if inhaled .
Properties
IUPAC Name |
4-fluoro-3,5-diiodobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FI2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHZTGBAXWWHTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)F)I)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FI2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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